3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a potent and selective antagonist of the 5-HT7 receptor, which is a serotonin receptor that is involved in several physiological processes such as sleep, mood, and cognition.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole involves its binding to the 5-HT7 receptor, which inhibits the activation of this receptor by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that the administration of this compound results in several biochemical and physiological effects. These include a decrease in the levels of cAMP, which is a second messenger that is involved in the regulation of various cellular processes. Additionally, this compound has been shown to modulate the release of several neurotransmitters such as dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of this receptor on various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole. One potential direction is the development of more potent and selective antagonists for the 5-HT7 receptor. Additionally, further studies are needed to elucidate the specific effects of this compound on various physiological processes such as sleep, mood, and cognition. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders such as depression and anxiety should be explored further.
Synthesis Methods
The synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole involves the reaction of 4-methoxyphenylpiperazine with 2-chloro-1,3-benzothiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
The 5-HT7 receptor has been implicated in several neurological disorders such as depression, anxiety, and schizophrenia. Therefore, the development of selective antagonists for this receptor has been a topic of interest for researchers in the field of neuroscience. 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole has been shown to be a potent and selective antagonist of the 5-HT7 receptor, making it a potential candidate for the treatment of these disorders.
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18-16-4-2-3-5-17(16)23-19-18/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDHHCYMYILIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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